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ATP (Adenosine-Triphosphate) -

ATP (Adenosine-Triphosphate)

Catalog Number: EVT-8948895
CAS Number:
Molecular Formula: C10H14N5Na2O13P3
Molecular Weight: 551.14 g/mol
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Product Introduction

Source

Adenosine triphosphate is synthesized in the mitochondria of eukaryotic cells through processes such as oxidative phosphorylation and substrate-level phosphorylation. It can also be produced in the cytoplasm during glycolysis. The primary substrates for ATP synthesis include adenosine diphosphate and inorganic phosphate, which are converted into ATP through enzymatic reactions catalyzed by various kinases.

Classification

Adenosine triphosphate is classified as a nucleotide and is further categorized under nucleoside triphosphates. It plays a central role in cellular metabolism and is involved in signaling pathways as well.

Synthesis Analysis

Methods

The synthesis of adenosine triphosphate occurs mainly through two pathways:

  1. Oxidative Phosphorylation: This process occurs in the inner mitochondrial membrane where electrons are transferred through the electron transport chain. The energy released during this transfer is used to pump protons across the membrane, creating a proton gradient that drives ATP synthesis via ATP synthase.
  2. Substrate-Level Phosphorylation: This occurs during glycolysis and the citric acid cycle, where a phosphate group is directly transferred from a substrate to adenosine diphosphate to form adenosine triphosphate.

Technical Details

  • Enzymes Involved: Key enzymes in ATP synthesis include ATP synthase, adenylate kinase, and various kinases involved in glycolysis.
  • Conditions: Optimal conditions for ATP synthesis include specific pH levels (around 7.4), temperature (37°C for human cells), and the presence of magnesium ions which are essential cofactors.
Molecular Structure Analysis

Structure

Adenosine triphosphate consists of:

  • Adenine Base: A nitrogenous base that forms part of the nucleotide structure.
  • Ribose Sugar: A five-carbon sugar molecule attached to the adenine.
  • Phosphate Groups: Three phosphate groups connected by high-energy bonds (specifically, two phosphoanhydride bonds).
Chemical Reactions Analysis

Reactions

Adenosine triphosphate participates in numerous biochemical reactions, including:

  1. Hydrolysis: The reaction of adenosine triphosphate with water releases energy and converts it into adenosine diphosphate and inorganic phosphate:
    ATP+H2OADP+Pi+Energy\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i+\text{Energy}
  2. Phosphorylation Reactions: Adenosine triphosphate acts as a phosphate donor in various phosphorylation reactions critical for metabolic pathways.

Technical Details

The hydrolysis of adenosine triphosphate is catalyzed by enzymes such as ATPases, which facilitate the breakdown process under physiological conditions.

Mechanism of Action

Process

Adenosine triphosphate functions primarily by releasing energy upon hydrolysis. This energy release drives various cellular processes:

  1. Muscle Contraction: ATP binds to myosin heads in muscle fibers, allowing them to detach from actin filaments after contraction.
  2. Active Transport: ATP provides the energy required for pumps like sodium-potassium ATPase to transport ions against their concentration gradients.

Data

The standard free energy change for the hydrolysis of adenosine triphosphate is approximately -30.5 kJ/mol under standard conditions, indicating its high-energy nature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Adenosine triphosphate is typically found as a white crystalline powder.
  • Solubility: It is highly soluble in water but less soluble in organic solvents.
  • Stability: Adenosine triphosphate is relatively unstable when exposed to heat or alkaline conditions.

Chemical Properties

  • pH Sensitivity: The stability of adenosine triphosphate decreases significantly at pH levels outside the physiological range (7.0-7.4).
  • Reactivity: It readily participates in hydrolysis reactions and can act as a reducing agent under certain conditions.
Applications

Scientific Uses

Adenosine triphosphate has numerous applications in scientific research and biotechnology:

  • Biochemical Assays: It serves as a substrate for various enzymatic assays, including luciferase assays for measuring cellular ATP levels.
  • Cellular Metabolism Studies: Researchers utilize adenosine triphosphate measurements to assess cellular health and metabolic activity.
  • Drug Development: Understanding ATP's role in cellular processes aids in designing drugs targeting metabolic pathways or energy production mechanisms.
Biochemical Synthesis and Regulatory Mechanisms of ATP

Enzymatic Pathways for Adenosine Triphosphate Production

Substrate-Level Phosphorylation in Glycolysis and the Citric Acid Cycle

Substrate-level phosphorylation generates Adenosine Triphosphate through direct enzymatic transfer of phosphate groups to Adenosine Diphosphate, independent of oxygen or proton gradients. In glycolysis, two reactions drive this process:

  • Phosphoglycerate kinase catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, producing Adenosine Triphosphate [7].
  • Pyruvate kinase mediates the final step, converting phosphoenolpyruvate to pyruvate while synthesizing Adenosine Triphosphate [7].Within the mitochondrial matrix, the citric acid cycle yields one Guanosine Triphosphate (subsequently converted to Adenosine Triphosphate) via succinyl-CoA synthetase, which phosphorylates Guanosine Diphosphate using energy from succinyl-CoA thioester bond cleavage [2]. This reaction occurs independently of the electron transport chain.

Table: Adenosine Triphosphate Yield via Substrate-Level Phosphorylation

PathwayReactionEnzymeAdenosine Triphosphate/Guanosine Triphosphate per Turn
Glycolysis1,3-BPG → 3-PhosphoglyceratePhosphoglycerate kinase1 (x2 per glucose)
GlycolysisPEP → PyruvatePyruvate kinase1 (x2 per glucose)
Citric Acid CycleSuccinyl-CoA → SuccinateSuccinyl-CoA synthetase1 (Guanosine Triphosphate)

Net yield per glucose molecule: 4 Adenosine Triphosphate (glycolysis) + 2 Guanosine Triphosphate (citric acid cycle), totaling 6 nucleoside triphosphates [6] [7].

Oxidative Phosphorylation: Proton Motive Force and Adenosine Triphosphate Synthase Dynamics

Oxidative phosphorylation produces ~90% of cellular Adenosine Triphosphate, coupling electron transport to Adenosine Triphosphate synthesis via chemiosmotic principles. The process involves:

  • Proton pumping: Complexes I, III, and IV translocate protons (H⁺) from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient (ΔμH⁺ ≈ -5 kcal/mol per proton) [1] [8].
  • Adenosine Triphosphate synthase (Complex V): This F₁F₀ complex harnesses proton flow through F₀ subunits to drive rotational catalysis in F₁. Each 360° rotation of the γ-subunit induces conformational changes in β-subunits (loose, tight, open states), synthesizing 3 Adenosine Triphosphate molecules per 12 protons translocated [3] [8].Electrons from Nicotinamide Adenine Dinucleotide Hydride yield ~3 Adenosine Triphosphate (via Complexes I, III, IV), while Flavin Adenine Dinucleotide Hydride contributes ~2 Adenosine Triphosphate (bypassing Complex I) [3].

Table: Adenosine Triphosphate Yield from Electron Carriers

Electron DonorEntry PointProtons TranslocatedAdenosine Triphosphate Produced
Nicotinamide Adenine Dinucleotide HydrideComplex I122.5–3
Flavin Adenine Dinucleotide HydrideComplex II81.5–2

Photophosphorylation in Chloroplasts: Cyclic vs. Non-Cyclic Pathways

(Note: Search results focus on mitochondrial Adenosine Triphosphate synthesis; chloroplast mechanisms are extrapolated from general knowledge due to source limitations. Key distinctions include:)

  • Non-cyclic photophosphorylation: Light-driven electron flow from water to Nicotinamide Adenine Dinucleotide Phosphate⁺ generates both Adenosine Triphosphate and reducing power, with protons pumped into the thylakoid lumen driving Adenosine Triphosphate synthase [10].
  • Cyclic photophosphorylation: Electrons cycle back to photosystem I, creating proton motive force without Nicotinamide Adenine Dinucleotide Phosphate⁺ reduction, optimizing Adenosine Triphosphate production under low carbon dioxide [10].

Allosteric Regulation of Adenosine Triphosphate Synthase and Metabolic Enzymes

Mg²⁺-Dependent Modulation of Kinase Activity

Magnesium ions (Mg²⁺) are essential cofactors for kinases that phosphorylate Adenosine Diphosphate. Mg²⁺ binds Adenosine Triphosphate’s phosphate groups, neutralizing negative charges and enabling proper positioning in catalytic sites [2]. In hexokinase and pyruvate kinase, Mg²⁺ facilitates phosphate transfer by stabilizing the Adenosine Triphosphate-γ-phosphate bond during nucleophilic attack [6]. Notably, mitochondrial Adenosine Triphosphate synthase requires Mg²⁺ for rotational catalysis, with deficiency reducing F₁ subunit turnover by >70% [6].

Feedback Inhibition by Adenosine Triphosphate/Adenosine Diphosphate Ratios in Glycolytic Flux

Adenosine Triphosphate serves as a key feedback inhibitor to balance energy supply and demand:

  • Phosphofructokinase-1 (Glycolysis): Adenosine Triphosphate binds allosteric sites, inducing conformational changes that reduce affinity for fructose-6-phosphate. Half-maximal inhibition occurs at [Adenosine Triphosphate] >1 mM, while Adenosine Diphosphate and Adenosine Monophosphate reverse this effect [1] [7].
  • Pyruvate kinase: High Adenosine Triphosphate inhibits enzyme activity, slowing phosphoenolpyruvate conversion. Conversely, fructose-1,6-bisphosphate (upstream metabolite) acts as an activator [7].
  • Isocitrate dehydrogenase (Citric Acid Cycle): Adenosine Triphosphate directly inhibits this rate-limiting enzyme, reducing cycle flux when energy charge is high [1].

Regulatory Responses to Adenosine Triphosphate/Adenosine Diphosphate Ratios:

  • Low energy charge ([Adenosine Triphosphate]/[Adenosine Diphosphate] <5): Activates Adenosine Triphosphate-producing pathways (e.g., glycolysis, oxidative phosphorylation) via Adenosine Diphosphate-dependent stimulation of phosphofructokinase-1 and electron transport chain complexes [1].
  • High energy charge ([Adenosine Triphosphate]/[Adenosine Diphosphate] >10): Suppresses catabolism through Adenosine Triphosphate-mediated allostery and Adenosine Triphosphate synthase inhibition [7].

Mitochondrial Dynamics and Adenosine Triphosphate Homeostasis

Role of Mitochondrial Flashes in Transient Adenosine Triphosphate Suppression

Mitochondrial flashes (mitoflashes) are 10-second bursts of superoxide production, matrix alkalization, and membrane potential depolarization that regulate Adenosine Triphosphate homeostasis:

  • Frequency modulation: Elevated substrate (e.g., pyruvate) increases flash frequency by 12-fold, while high workload (e.g., cardiomyocyte contraction) reduces flashes by 40–60% [4] [9].
  • Adenosine Triphosphate suppression: Flashes transiently halt Adenosine Triphosphate synthesis via reactive oxygen species bursts and proton leakage through B-cell lymphoma-extra large-regulated pores in F₁F₀-Adenosine Triphosphate synthase. Antioxidants (e.g., mitoTEMPO) reduce flash frequency by 31–44% and increase Adenosine Triphosphate production by 24% in isolated mitochondria [4] [9].
  • Set-point maintenance: Flashes counteract Adenosine Triphosphate surplus by decelerating synthesis, ensuring stable cellular Adenosine Triphosphate levels (±<5% fluctuation) despite fluctuating substrate availability or energy demand [1] [4].

Table: Mitoflash Response to Metabolic Challenges

ConditionMitoflash Frequency ChangeEffect on Adenosine TriphosphateMechanism
10 mM pyruvate↑ 12-foldTransient 5–8% decreaseProton leak via Adenosine Triphosphate synthase
Pacing (5 Hz contraction)↓ 40–60%Stabilization during workloadReduced flash-mediated inhibition
Antioxidant (SS31)↓ 44%↑ 25% productionEnhanced electron transport efficiency

Compartmentalization of Adenosine Triphosphate Synthesis in Neuronal vs. Glial Cells

Neuronal and glial mitochondria exhibit distinct Adenosine Triphosphate production strategies:

  • Neurons: Rely predominantly on oxidative phosphorylation, consuming 25% of bodily glucose and 20% of oxygen [5] [10]. Their high mitochondrial density supports rapid Adenosine Triphosphate regeneration (≥3.5 × 10⁹ molecules/sec/cell) to maintain ion gradients during action potentials [5] [10].
  • Astrocytes: Favor glycolytic Adenosine Triphosphate production and lactate shuttle. They uptake 50% of cerebral glucose via Glucose Transporter Type 1, converting it to lactate for neuronal export via Monocarboxylate Transporter Type 4 [5]. Astrocytic glycogen stores provide emergency glucose-6-phosphate during hypoglycemia, sustaining neuronal function for 3–5 minutes [5] [10].

Metabolic Interactions:

  • Astrocyte-neuron lactate shuttle: Activity-dependent glutamate release stimulates astrocytic glycolysis, increasing lactate production 3-fold. Neurons import lactate via Monocarboxylate Transporter Type 2 for oxidative Adenosine Triphosphate synthesis [5] [10].
  • Adenosine Triphosphate compartmentalization: Neuronal mitochondria concentrate near synapses, generating Adenosine Triphosphate locally for neurotransmitter recycling. Astrocytes supply precursors while using <6% of cerebral Adenosine Triphosphate for housekeeping [5] [10].

This synthesis integrates multifaceted Adenosine Triphosphate regulatory mechanisms, highlighting how enzymatic dynamics, allostery, and mitochondrial behavior adapt to preserve energy homeostasis across diverse cell types and metabolic demands.

Properties

Product Name

ATP (Adenosine-Triphosphate)

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-IDIVVRGQSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+]

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